Product packaging for Dothiepin-d3 Maleate(Cat. No.:)

Dothiepin-d3 Maleate

Cat. No.: B1165068
M. Wt: 414.53
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Labeling in Chemical Biology and Pharmaceutical Science

Isotopic labeling is a foundational technique in scientific research, allowing scientists to trace the journey of molecules through complex biological and chemical processes. metwarebio.comstudysmarter.co.uk By substituting specific atoms within a compound with their heavier, stable isotopes, researchers can gain profound insights into metabolic pathways, reaction mechanisms, and molecular interactions. metwarebio.comsilantes.com This method is pivotal in pharmaceutical science, particularly in drug discovery and development, where it aids in understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.orghwb.gov.in

The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is preferred in many studies as they are non-radioactive. metwarebio.com These labeled compounds can be detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. metwarebio.comsigmaaldrich.com In proteomics, stable isotope labeling allows for the precise measurement of protein expression levels and interactions, offering a window into cellular signaling and disease mechanisms. creative-proteomics.com Furthermore, isotope dilution methods, which involve adding a known quantity of a labeled compound (internal standard) to a sample, enable the absolute quantification of the target molecule. metwarebio.comlabstandards.eu

Role of Deuterium in Modulating Molecular Properties for Research Applications

Deuterium (D), a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (B1232500) (¹H). wikipedia.org This seemingly subtle difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This increased bond strength is the basis of the "kinetic isotope effect" (KIE), where the rate of a chemical reaction can be significantly slowed if the breaking of a C-H bond is a rate-limiting step. nih.govresearchgate.net

In pharmaceutical research, this effect is strategically utilized to enhance the metabolic stability of drug candidates. informaticsjournals.co.inresearchgate.net By selectively replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the rate of enzymatic breakdown, often by cytochrome P450 (CYP450) enzymes, can be reduced. nih.govresearchgate.net This can lead to several potential benefits, including:

Improved Pharmacokinetics: A slower metabolism can result in a longer drug half-life and increased plasma concentration. wikipedia.orgresearchgate.net

Reduced Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the formation of harmful byproducts. nih.gov

Enhanced Efficacy: A more stable drug may have a more sustained therapeutic effect. nih.gov

However, it is important to note that the effects of deuteration are not always predictable and must be determined experimentally for each compound. researchgate.netresearchgate.net

Overview of Dothiepin (B26397) and its Deuterated Analog, Dothiepin-d3 Maleate (B1232345), in Research Contexts

Dothiepin, also known as dosulepin (B10770134), is a tricyclic antidepressant (TCA) that functions by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506). drugbank.comwikipedia.org It also possesses antihistamine and anticholinergic properties. drugbank.comwikipedia.org While effective, its use has been limited in some regions due to toxicity in overdose. wikipedia.org The metabolism of Dothiepin involves N-demethylation and S-oxidation, leading to the formation of metabolites like northiaden (B26509) and dothiepin S-oxide. wikipedia.orgchemicalbook.com

Dothiepin-d3 Maleate is a deuterated version of Dothiepin, where three hydrogen atoms on one of the methyl groups have been replaced with deuterium. medchemexpress.combdg.co.nz This specific isotopic labeling makes it a valuable tool in research, primarily as an internal standard in analytical chemistry. nih.gov When quantifying Dothiepin levels in biological samples, such as plasma, a known amount of this compound is added. nih.gov Because it is chemically almost identical to Dothiepin but has a different mass, it can be distinguished by a mass spectrometer. cerilliant.com This allows for highly accurate and precise measurements by correcting for any loss of the analyte during sample preparation and analysis. labstandards.eucerilliant.com

Recent research has also explored the potential for deuteration to improve the pharmacokinetic and pharmacodynamic profiles of TCAs like dosulepin. A 2024 study showed that the deuterated form of dosulepin exhibited increased maximum plasma concentration (Cmax), a longer elimination half-life, and a greater area under the concentration-time curve (AUC) in animal models compared to its non-deuterated counterpart. nih.gov These findings suggest that site-selective deuteration could be a beneficial strategy for enhancing the therapeutic properties of this class of antidepressants. nih.gov

Properties

Molecular Formula

C19H18D3NS.C4H4O4

Molecular Weight

414.53

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for Deuterated Dothiepin Analogs

Strategies for Deuterium (B1214612) Incorporation in Tricyclic Systems

The introduction of deuterium into complex molecular scaffolds like the tricyclic core of dothiepin (B26397) requires specialized synthetic methods. The primary goal is to replace specific hydrogen atoms with deuterium with high precision and isotopic purity. Several strategies are employed for this purpose:

Hydrogen-Deuterium Exchange (HDE) Reactions: This is a common method that involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O). resolvemass.ca This can be facilitated by acid or base catalysts. scielo.org.mx For tricyclic systems, this method can be used for late-stage deuteration, but controlling regioselectivity to target specific positions can be challenging. acs.org

Catalytic Isotope Exchange: Transition metal catalysts, such as palladium or platinum, can facilitate the exchange of hydrogen for deuterium under controlled conditions. resolvemass.ca This method is particularly useful for aromatic and aliphatic C-H bonds found in tricyclic structures. resolvemass.ca

Reductive Deuteration: This strategy involves the reduction of a functional group, such as a carbonyl or a double bond, using a deuterium-donating reagent. For instance, the reduction of a ketone to an alcohol can be achieved with a deuterated reducing agent like sodium borodeuteride (NaBD₄), thereby introducing deuterium at a specific site. acs.orgd-nb.info Recent advancements have focused on developing more selective and cost-effective methods for reductive deuteration of activated alkenes. researchgate.net

Use of Deuterated Building Blocks: A highly effective strategy for ensuring isotopic purity and precise deuterium placement is to synthesize the target molecule from precursor fragments that are already deuterated. d-nb.info This approach avoids potential side reactions and incomplete deuteration that can occur with exchange reactions on the final complex molecule.

The choice of strategy depends on the desired location of the deuterium atoms, the stability of the molecule to the reaction conditions, and the availability of deuterated reagents and precursors. For tricyclic antidepressants like dothiepin, methods that allow for site-selective deuteration are particularly valuable to investigate the effects of deuterium incorporation at metabolically active sites. researchgate.net

Precursor Chemistry for Dothiepin-d3 Maleate (B1232345) Synthesis

The synthesis of Dothiepin-d3 Maleate specifically requires the introduction of three deuterium atoms. Based on the structure, these are typically incorporated into one of the N-methyl groups of the dimethylaminopropyl side chain. This is a common site for metabolic oxidation in tricyclic antidepressants. drugbank.com Therefore, the key precursor for this synthesis is a deuterated version of a side-chain building block.

A logical precursor for the synthesis would be 3-(dimethyl-d3-amino)propyl chloride . This precursor contains the necessary trideuterated methyl group. The synthesis of Dothiepin would then proceed by reacting this deuterated precursor with the appropriate tricyclic core.

The general, non-deuterated synthesis of dothiepin involves the reaction of a cyclic ketone with a Grignard reagent derived from 3-dimethylaminopropyl chloride, followed by dehydration. chemicalbook.com A similar pathway can be envisioned for the deuterated analog, substituting the standard reagent with its deuterated counterpart.

Precursor TypeExample CompoundRole in Synthesis
Deuterated Side-Chain3-(dimethyl-d3-amino)propyl chlorideProvides the deuterated N-methyl group for the final compound.
Tricyclic KetoneDibenzo[b,e]thiepin-11(6H)-oneForms the core tricyclic structure of dothiepin.

The synthesis of the deuterated side-chain precursor itself is a critical step. This can be achieved through various methods, such as the reductive amination of an appropriate aldehyde with deuterated methylamine (B109427) or by using deuterated methyl iodide to alkylate a suitable amine precursor. The development of efficient methods for producing deuterated methylamines and dimethylamines is an active area of research. researchgate.net

Advanced Synthetic Techniques for Isotopic Purity and Yield

Continuous Flow Chemistry: Continuous flow reactors, such as the H-Cube®, offer precise control over reaction parameters like temperature, pressure, and reaction time. thalesnano.com This technology can be particularly advantageous for deuteration reactions, including catalytic H-D exchange, by enabling the use of high-purity deuterium gas generated in-situ from D₂O and allowing for iterative processes to drive the isotopic exchange to completion. researchgate.netthalesnano.com

Biocatalysis: Enzymes, such as alcohol dehydrogenases, can be used to perform highly selective deuteration reactions. rsc.org Biocatalytic methods can offer high enantioselectivity and isotopic purity, often under mild reaction conditions. nih.govrsc.org

Photoredox Catalysis: Light-mediated photoredox catalysis has emerged as a powerful tool for various chemical transformations, including deuteration. nih.gov This technique can enable C-H deuteration at positions that are difficult to access through traditional methods.

Advanced Spectroscopic and Chromatographic Analysis: Ensuring isotopic purity requires rigorous analytical characterization. High-resolution mass spectrometry (HRMS) is used to determine the extent and location of deuterium incorporation. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ²H NMR, is also essential for quantifying the level of deuteration at specific sites within the molecule. nih.govbdg.co.nz Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of deuterated tricyclic antidepressants. nih.gov Purification of the final deuterated compound from any remaining non-deuterated or partially deuterated species is often achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). bdg.co.nz

These advanced techniques are critical for overcoming challenges in synthesizing deuterated compounds, such as achieving high levels of deuterium incorporation at specific sites while minimizing isotopic impurities. d-nb.info

Advanced Analytical Characterization in Research Settings

Mass Spectrometry Techniques for Dothiepin-d3 Maleate (B1232345) Quantification in Complex Matrices

Mass spectrometry (MS) is the cornerstone for the analysis of Dothiepin-d3 Maleate, owing to its exceptional sensitivity and selectivity. In quantitative studies, this compound is added to a sample in a known concentration at an early stage of the sample preparation process. It co-elutes with the unlabeled analyte (dothiepin) during chromatographic separation but is distinguished by the mass spectrometer based on its mass-to-charge ratio (m/z). This allows for the correction of any analyte loss during sample extraction and accounts for variability in instrument response, a practice known as stable isotope dilution analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent technique for the bioanalysis of dothiepin (B26397), with this compound frequently used as the internal standard. This method offers high throughput, sensitivity, and specificity for quantifying the drug in biological fluids such as plasma, serum, and urine. ethernet.edu.etnih.gov

Research studies have developed and validated numerous LC-MS/MS methods for determining dothiepin concentrations in human plasma for applications like bioequivalence and pharmacokinetic studies. nih.govresearchgate.net In these methods, samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interferences. nih.govrsc.org The extracted sample, containing both the analyte and the this compound internal standard, is then injected into the LC system.

Chromatographic separation is often achieved on a C18 reversed-phase column. nih.gov The separated compounds are then ionized, typically using an electrospray ionization (ESI) source in positive ion mode, before entering the mass spectrometer. mdpi.com Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both dothiepin and its deuterated internal standard. For instance, a method for analyzing pantoprazole (B1678409) and amitriptyline (B1667244) used dothiepin as an internal standard, highlighting its utility in complex mixture analysis. nih.gov The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. ethernet.edu.et

Table 1: Example LC-MS/MS Parameters for Dothiepin Analysis using a Deuterated Standard This table is a composite of typical parameters found in the literature and may not represent a single specific study.

ParameterValue
Chromatography System Agilent 1290 Infinity II LC System lcms.cz
Mass Spectrometer Agilent 6460 Triple Quadrupole MS rsc.org
Analytical Column C18 (e.g., 50 x 2.1 mm, 2.6 µm) thermofisher.com
Mobile Phase Acetonitrile and Ammonium Acetate (B1210297)/Formic Acid Buffer nih.govmdpi.com
Ionization Mode Electrospray Ionization (ESI), Positive mdpi.com
Acquisition Mode Multiple Reaction Monitoring (MRM) mdpi.com
Linearity Range e.g., 0.01 - 4 µg/mL nih.gov
Internal Standard Dothiepin-d3 or similar deuterated analogue ethernet.edu.et

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of dothiepin, particularly in forensic toxicology. nih.govresearchgate.net For GC-MS analysis, analytes generally need to be volatile and thermally stable, which can sometimes necessitate derivatization for compounds like tricyclic antidepressants. However, methods have been developed that involve liquid-liquid extraction from alkalinized body fluids followed by direct GC-MS analysis without complex cleanup or derivatization steps. nih.gov

In a typical GC-MS workflow, this compound would be added as an internal standard prior to extraction. After extraction and concentration, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, are ionized (commonly by electron ionization - EI), and detected.

A study determining various antidepressants in urine and plasma utilized solid-phase extraction (SPE) followed by GC-MS analysis, achieving limits of quantification (LOQ) between 1 and 15 ng/mL. rcaap.pt Another method for analyzing tricyclic antidepressants in hair samples also employed GC-MS. oup.com The use of a deuterated internal standard like Dothiepin-d3 is crucial in these applications to ensure accuracy, especially when dealing with the complexities and potential interferences of matrices like postmortem specimens or hair. nih.govoup.com

High-Resolution Accurate Mass Spectrometry (HRAM-S), often utilizing Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers, offers significant advantages for both screening and quantitative analysis. thermofisher.comlcms.cz HRAM-S provides very high mass resolution and accuracy, enabling the confident identification of compounds based on their exact mass, even in highly complex matrices. monash.edu This reduces the ambiguity associated with isobaric interferences that can affect nominal mass instruments.

In research settings, HRAM-S is used for comprehensive drug screening in forensic and clinical toxicology. thermofisher.com A study using an LC-Q-Exactive Orbitrap MS system for the simultaneous screening of a broad range of drugs in blood samples included dothiepin in its target list. monash.edu The method relied on a full-scan acquisition mode, where the instrument detects all ions within a specified mass range, allowing for retrospective data analysis without re-injecting the sample. monash.edu

For quantification, HRAM-S can be operated in modes like Parallel Reaction Monitoring (PRM), which offers high specificity similar to MRM on a triple quadrupole but with the added benefit of high-resolution product ion scans for confirmation. thermofisher.comscience.gov The use of this compound as an internal standard in HRAM-S workflows ensures the highest level of quantitative accuracy, combining the benefits of stable isotope dilution with the specificity of high-resolution mass detection. lcms.cz

Table 2: HRAM-S Systems Used in Research Including Dothiepin Analysis

SystemApplicationKey FeatureReference
LC-Q-Exactive Focus MS Screening for drugs of abuse in urineHigh-resolution full-scan and data-dependent MS2 lcms.cz
LC-Q-TOF Screening for over 200+ targets in a single analysisHigh mass match scores and mass accuracy <5 ppm lcms.cz
HPLC-Q-Orbitrap MS Simultaneous screening of drugs in bloodFull scan mode with high mass accuracy (< 5 ppm) monash.edu

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research

Spectroscopic Methodologies for this compound Investigation

While mass spectrometry is the primary tool for analyzing this compound due to its nature as an internal standard, spectroscopic methods are fundamental in the analysis of the parent compound, dothiepin hydrochloride. The principles of these methods are applicable to the deuterated form, although specific applications focus on the non-labeled drug.

Spectrophotometry offers a simple, cost-effective, and accessible method for the quantification of dothiepin in pharmaceutical formulations. ceon.rs Research has focused on developing colorimetric methods based on the formation of ion-pair complexes between the dothiepin base and various acidic dyes.

One study describes methods using bromophenol blue (BPB) and bromocresol green (BCG). ceon.rs The formation of the colored complex results in maximum absorbance at 425 nm for the BPB method and 430 nm for the BCG method. ceon.rs Another approach involves the formation of a binary complex with eosin (B541160) in an acetate buffer (pH 3.7), which is measured at 540 nm. nih.govnih.govresearchgate.net These methods have been validated and applied successfully to the analysis of commercial tablets. ceon.rsnih.gov

Table 3: Comparison of Spectrophotometric Methods for Dothiepin HCl Determination

ReagentWavelength (λmax)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Eosin 540 nm1 - 100.180.54 nih.govnih.gov
Bromophenol Blue (BPB) 425 nm1.0 - 15.00.180.53 ceon.rs
Bromocresol Green (BCG) 430 nm1.0 - 17.50.170.50 ceon.rs
Mercurochrome 557 nm2.0 - 24.00.411.26 nih.gov

Spectrofluorimetry provides a highly sensitive alternative to spectrophotometry. Methods have been developed based on the quenching of the native fluorescence of a reagent by dothiepin.

A notable method uses the quenching effect of dothiepin on the fluorescence of eosin in an acetate buffer (pH 3.7). nih.govnih.govresearchgate.net The fluorescence intensity is measured at an emission wavelength of 543 nm after excitation at 304 nm. nih.govnih.gov This method demonstrates a lower limit of detection (LOD) and limit of quantification (LOQ) compared to its spectrophotometric counterpart, highlighting its enhanced sensitivity. nih.gov Another spectrofluorimetric method relies on the fluorescence quenching of mercurochrome, measured at 538 nm after excitation at 470 nm, and has also been successfully applied for the determination of dosulepin (B10770134) (dothiepin). nih.gov These sensitive techniques are particularly valuable for determining low concentrations of the drug. nih.gov

Table 4: Spectrofluorimetric Method Parameters for Dothiepin HCl Determination

ReagentExcitation (λex)Emission (λem)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Eosin 304 nm543 nm0.3 - 80.110.34 nih.govnih.gov
Mercurochrome 470 nm538 nm0.4 - 10.00.120.36 nih.gov

Spectrophotometric Research Applications

Application as an Internal Standard in Bioanalytical Research

In the realm of bioanalytical research, particularly in pharmacokinetic and therapeutic drug monitoring studies, the precise and accurate quantification of analytes in complex biological matrices is paramount. This compound, a stable isotope-labeled (SIL) analogue of Dothiepin (also known as Dosulepin), serves as an ideal internal standard (IS) for quantitative assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.comresearchgate.net The use of a SIL-IS is the preferred method in modern bioanalysis as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby compensating for variations in the analytical process. thermofisher.comresearchgate.net

Research efforts have focused on developing robust methods for the simultaneous quantification of multiple antidepressants, including Dothiepin, in human plasma or serum for clinical research. In these studies, Dothiepin-d3 (Dosulepin-d3) is consistently employed to ensure the reliability of the quantification of Dothiepin. thermofisher.comthermofisher.com

A prominent analytical approach involves the use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Accurate-Mass (HRAM) mass spectrometry, such as Orbitrap-based systems. thermofisher.comthermofisher.com A typical workflow involves a simple protein precipitation step to extract the analytes from a small volume (e.g., 50 µL) of plasma or serum. The extraction solution contains the internal standards, including Dosulepin-d3, at a fixed concentration. thermofisher.com Following centrifugation, the resulting supernatant is injected into the LC-MS/MS system. thermofisher.com

The chromatographic separation is often achieved using a gradient elution on a C18 or a Phenyl analytical column, with a total run time of under four minutes. thermofisher.comthermofisher.com Detection is performed by the mass spectrometer operating in positive ion mode, using a full scan MS coupled with data-dependent fragmentation (fullMS-ddMS2) or targeted selected ion monitoring. thermofisher.com The full scan data is used for quantifying the target analyte (Dothiepin) by comparing its peak area to that of the internal standard (Dosulepin-d3), while the fragmentation data confirms the identity of the compound. thermofisher.com

The validation of these bioanalytical methods demonstrates high accuracy and precision. The performance of such methods is evaluated based on linearity, lower limit of quantification (LLOQ), carryover, accuracy, and precision (both intra- and inter-assay). thermofisher.comstanford.edu

The following tables present representative data from a method validation study for the quantification of multiple antidepressants, highlighting the performance for Dosulepin using Dosulepin-d3 as the internal standard.

Table 1: LC-MS/MS Method Parameters for Dosulepin Analysis

Parameter Condition
Analyte Dosulepin thermofisher.com
Internal Standard Dosulepin-d3 thermofisher.com
Biological Matrix Human Plasma thermofisher.com
Sample Preparation Protein Precipitation thermofisher.com
Chromatography UHPLC with Phenyl Column thermofisher.com
Detection HRAM Mass Spectrometry (Orbitrap) thermofisher.com
Ionization Mode Heated Electrospray Ionization (HESI), Positive thermofisher.com
Total Run Time ~3.7 minutes thermofisher.com

This table is based on data from multiple research findings. thermofisher.comthermofisher.com

Table 2: Method Performance for Dosulepin Quantification

Performance Metric Result
Calibration Range 16.8–244 ng/mL thermofisher.com
Intra-Assay Precision (%CV) < 9.1% thermofisher.com
Inter-Assay Precision (%CV) < 6.9% thermofisher.com
Accuracy (Bias) -7.4% to +5.5% thermofisher.com

This table summarizes method validation results from a comprehensive study quantifying multiple antidepressants. thermofisher.com

The detailed findings from these research applications underscore the critical role of this compound in enabling sensitive, specific, and reliable quantification of Dothiepin in biological samples. thermofisher.comthermofisher.com The excellent precision and accuracy achieved in these methods are largely attributable to the effective compensation for analytical variability provided by the deuterated internal standard, solidifying its importance in clinical and pharmacokinetic research settings. thermofisher.comuantwerpen.be

Investigative Applications in Pharmacokinetic and Metabolic Studies

Elucidation of Metabolic Pathways and Transformations Using Deuterium (B1214612) Labeling

The strategic incorporation of deuterium into the dothiepin (B26397) molecule provides a powerful method for tracing its metabolic fate within a biological system. Deuterium labeling is instrumental in identifying metabolites and understanding the nuances of biotransformation.

Identification and Characterization of Deuterated Metabolites and Their Derivatives

Dothiepin-d3 maleate (B1232345) is frequently utilized as an internal standard in analytical and pharmacokinetic research, enhancing the precision of mass spectrometry and liquid chromatography for the accurate quantification of dothiepin in biological samples. veeprho.com The primary metabolic pathways for dothiepin involve S-oxidation, N-demethylation, hydroxylation, and N+-glucuronidation. nih.gov Consequently, the deuterated metabolites of Dothiepin-d3 would correspond to these transformations.

Key deuterated metabolites that can be identified using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) include:

Dothiepin-d3 sulfoxide: Formed through the oxidation of the sulfur atom in the thiepin ring.

Nordothiepin-d3 (N-desmethyldothiepin-d3): Resulting from the removal of one of the deuterated methyl groups from the tertiary amine.

Hydroxydothiepin-d3: Involving the addition of a hydroxyl group to the aromatic ring system.

Dothiepin-d3 N+-glucuronide: A conjugate formed by the attachment of glucuronic acid to the tertiary amine, which is a significant pathway for dothiepin. nih.gov

The use of deuterated standards, such as clomipramine-D3 and trimipramine-D3, is a common practice in the GC-MS/MS analysis of antidepressants, including dothiepin, to ensure unequivocal identification and quantification. researchgate.net Similarly, nortriptyline-d3 is employed as an internal standard for the quantification of dothiepin in oral fluid samples by LC-MS/MS. oup.com

Table 1: Predicted Deuterated Metabolites of Dothiepin-d3 Maleate

Parent CompoundMetabolic PathwayPredicted Deuterated Metabolite
Dothiepin-d3S-oxidationDothiepin-d3 sulfoxide
Dothiepin-d3N-demethylationNordothiepin-d3
Dothiepin-d3HydroxylationHydroxydothiepin-d3
Dothiepin-d3N+-glucuronidationDothiepin-d3 N+-glucuronide

Impact of Deuteration on Enzymatic Biotransformation Rates: Kinetic Isotope Effects

The replacement of hydrogen with deuterium can significantly alter the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). wikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. As many of the metabolic transformations of dothiepin are mediated by cytochrome P450 (CYP) enzymes and involve the cleavage of C-H bonds, deuteration can slow down these processes. cambridgemedchemconsulting.comresearchgate.net

The primary enzymes responsible for dothiepin metabolism are CYP2C19 and, to a lesser extent, CYP2D6. tandfonline.comnih.gov The N-demethylation of the deuterated methyl group in Dothiepin-d3 is expected to be slower than in the non-deuterated parent compound. This can lead to a shift in the metabolic profile, potentially increasing the formation of other metabolites or prolonging the half-life of the parent drug. researchgate.net The magnitude of the KIE can vary depending on the specific CYP isoform and the reaction mechanism. plos.org For instance, studies on other deuterated compounds have shown that the KIE can differ between CYP3A4 and CYP2C19, highlighting the complexity of these interactions. plos.org

Understanding Drug Disposition in Preclinical Research Models

The use of this compound in preclinical research provides a robust framework for understanding the absorption, distribution, metabolism, and excretion (ADME) of dothiepin in a controlled setting.

Assessment of Absorption, Distribution, and Elimination in Controlled Biological Systems

In preclinical studies, this compound is an essential tool for accurately quantifying dothiepin and its metabolites in various biological matrices such as plasma, urine, and tissues. veeprho.com The co-administration of a therapeutic dose of non-labeled dothiepin with a tracer dose of Dothiepin-d3 allows for precise pharmacokinetic modeling without the need for a complete washout period between studies. The distinct mass of the deuterated compound allows it to be differentiated from the non-deuterated drug by mass spectrometry.

All tricyclic antidepressants, including dothiepin, are rapidly absorbed after oral administration and exhibit strong binding to plasma proteins and extravascular tissues, leading to large volumes of distribution. nih.gov Inactivation occurs primarily through metabolism by CYP enzymes, followed by glucuronidation and excretion in the urine. nih.gov N+-glucuronidation is a notable elimination pathway for dothiepin, with a significant percentage of the administered dose being excreted as this conjugate in human urine. nih.gov

Deuterium Labeling in Microdialysis and Tissue Distribution Research

Isotope Effect Studies in Mechanistic Pharmacology

For example, if deuteration of the N-methyl group significantly reduces the rate of N-demethylation, it could lead to a higher sustained concentration of the parent compound, dothiepin, relative to its N-desmethyl metabolite. Since both the parent drug and its metabolites can have different pharmacological activities and side-effect profiles, understanding these shifts is crucial. The study of KIEs can provide insights into the rate-limiting steps of metabolism and help in the design of new chemical entities with improved pharmacokinetic profiles. cambridgemedchemconsulting.comresearchgate.net The application of deuterium labeling in metabolic research is a sophisticated approach that can reveal subtle but important aspects of a drug's behavior in the body. nih.gov

Molecular and Cellular Research Investigations

Dothiepin-d3 Maleate (B1232345) as a Probe for Receptor Binding Studies in Research Models

Receptor binding studies are fundamental in pharmacology to determine the affinity of a compound for specific biological targets, such as neurotransmitter receptors and transporters. Deuterated analogs like Dothiepin-d3 Maleate can serve as probes or internal standards in these investigations. While the primary pharmacological activity resides with the non-deuterated compound, the introduction of deuterium (B1214612) atoms typically does not significantly alter the compound's affinity for its target receptors due to the similar electronic properties of hydrogen and deuterium.

Dothiepin (B26397) is known to exert its effects primarily through the inhibition of the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) by binding to the serotonin transporter (SERT) and norepinephrine transporter (NET), respectively. It also interacts with various other receptors, including histamine (B1213489) H1, alpha-adrenergic, and muscarinic acetylcholine (B1216132) receptors.

In research models, this compound can be used in quantitative receptor binding assays, often in conjunction with radiolabeled ligands or as an internal standard for mass spectrometry-based detection. Its isotopic label allows it to be distinguished from the endogenous compound or unlabeled Dothiepin, enabling precise quantification and analysis of binding parameters. Although specific detailed findings using this compound in receptor binding studies were not extensively detailed in the search results, the principle of using deuterated analogs as probes in such studies is well-established. This application allows researchers to accurately measure the binding of Dothiepin in tissue homogenates or cell lines expressing the target receptors, contributing to the understanding of its pharmacological profile.

Mechanistic Probing of Neurotransmitter Reuptake Inhibition Utilizing Deuterated Analogs

Deuterated analogs, including deuterated forms of Dothiepin, are valuable tools for mechanistically probing the inhibition of neurotransmitter reuptake. Dothiepin functions as a non-selective monoamine reuptake inhibitor, affecting both serotonin and norepinephrine transporters. Studies utilizing deuterated tricyclic antidepressants, including dosulepin (B10770134) (dothiepin), have investigated their impact on synaptosomal reuptake.

Research indicates that deuterated tricyclic antidepressants can demonstrate marked inhibition of the reuptake mechanism of serotonin and norepinephrine in synaptosomal studies. The use of deuterated analogs allows researchers to track the compound and its potential metabolites distinctly, aiding in the elucidation of the specific interactions with the neurotransmitter transporters (SERT and NET) and the dynamics of reuptake inhibition. By comparing the effects of the deuterated analog to the non-deuterated parent compound, researchers can gain insights into how structural modifications, even as subtle as isotopic substitution, might influence the interaction with the transporter proteins and the resulting inhibition of neurotransmitter reuptake.

Furthermore, studies on deuterated TCAs have suggested that site-selective deuteration can potentially influence the pharmacokinetic and pharmacodynamic profiles, which is intrinsically linked to their interaction with reuptake transporters and other targets. While detailed data specifically for this compound's reuptake inhibition profile compared to Dothiepin was not prominently available, the application of deuterated analogs in this research area is aimed at providing a more comprehensive understanding of the molecular mechanisms involved in the inhibition of neurotransmitter transporters.

In Vitro Cellular Permeability and Transport Studies Using Deuterated Analogs

In vitro cellular permeability and transport studies are critical for understanding how compounds cross biological membranes, such as the blood-brain barrier or cellular membranes, to reach their sites of action. Deuterated analogs like this compound are frequently employed in these studies, primarily as internal standards for analytical quantification using techniques like liquid chromatography-mass spectrometry (LC-MS).

The use of a deuterated internal standard allows for accurate and reliable quantification of the non-deuterated compound in complex biological matrices, including cell lysates, transport buffer, or across cell monolayers used in permeability assays. By adding a known amount of the deuterated analog to samples, researchers can account for potential variations during sample preparation and analysis, ensuring the precision of permeability measurements.

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Dothiepin (B26397) and its Deuterated Analogs

Quantum chemical calculations have been employed to elucidate the fundamental electronic and structural properties of dothiepin (also known as dosulepin). These studies provide a baseline for understanding the characteristics of its deuterated analog, Dothiepin-d3 Maleate (B1232345).

Detailed theoretical investigations have been conducted using methods such as Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) functionals like PW91 and BLYP, as well as semi-empirical methods like PM3. researchgate.net These calculations have yielded valuable data on the molecule's geometry, vibrational frequencies, and electronic parameters in both the gas phase and in solution.

Geometric and Electronic Properties:

Quantum chemical calculations reveal the optimized molecular geometry of dothiepin, including key bond lengths and angles. jetir.org Furthermore, these methods allow for the calculation of important electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. researchgate.net

ParameterMethodValue
HOMO-LUMO Energy GapPM3-7.07 eV
Dipole MomentPM31.13 Debye

Data sourced from PM3 calculations. researchgate.net

Vibrational Analysis:

Theoretical calculations of harmonic vibrational frequencies are essential for interpreting experimental infrared (IR) and Raman spectra. For dothiepin, these calculations have helped assign specific vibrational modes to different functional groups within the molecule. For instance, the characteristic stretching vibrations of the methyl groups, the aromatic C-H bonds, and the C-S bond within the thiepin ring have been determined. brjac.com.br

The deuteration in Dothiepin-d3 Maleate, specifically on one of the N-methyl groups, is expected to cause a predictable shift in the vibrational frequencies associated with that group. Due to the increased mass of deuterium (B1214612) compared to protium (B1232500), the C-D stretching and bending vibrations will occur at lower frequencies. This isotopic shift is a key signature that can be predicted computationally and observed experimentally.

Vibrational ModeCalculated Wavenumber Range (cm⁻¹) (Dothiepin)
Methyl Asymmetric Stretching3001-3015
Methyl Symmetric Stretching2837-2999
Aromatic C-H Stretching3102-3184
C-S Stretching524-529

Calculated using BLYP/PW91 methods in the gas and solution phases. jetir.org

Reactivity Descriptors:

Fukui indices, derived from quantum chemical calculations, are used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. This analysis is crucial for understanding the metabolic pathways of dothiepin, as it can identify the atoms most susceptible to enzymatic modification. For dothiepin, these calculations suggest it is a reactive molecule, a finding that aligns with its known metabolic profile. inchem.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov While specific MD studies on this compound are not extensively documented in the public domain, the conformational behavior of tricyclic antidepressants (TCAs) as a class has been investigated. nih.govnih.govrsc.org

Conformational Flexibility:

TCAs, including dothiepin, are characterized by a central seven-membered ring system and a flexible alkylamine side chain. MD simulations of related TCAs have demonstrated considerable flexibility in both the tricyclic core and the side chain. nih.gov The angle between the two phenyl rings can vary significantly, and the side chain can adopt multiple conformations, including folded and extended forms. nih.gov This conformational freedom is critical for the molecule's ability to bind to various biological targets.

Key Conformational Features:

Ring Puckering: The central dibenzothiepin ring is not planar and can adopt different puckered conformations.

Side Chain Orientation: The dimethylaminopropylidene side chain can rotate and fold, leading to a variety of spatial arrangements of the terminal amine group relative to the tricyclic system.

E/Z Isomerism: The double bond connecting the side chain to the ring system gives rise to (E) and (Z) isomers, which can have different biological activities and metabolic profiles. google.com

The conformational landscape of a molecule is defined by the relative energies of its different conformers. The most stable conformations are those that minimize steric hindrance and other unfavorable interactions. libretexts.org Computational methods can be used to calculate the potential energy surface of the molecule as a function of its torsional angles, identifying the low-energy, and therefore most probable, conformations. ethz.ch For drug-like molecules, it is understood that the conformation in which they bind to a biological target (the bioactive conformation) is not always the lowest energy conformation in solution. nih.gov

Prediction of Isotope Effects on Molecular Interactions and Reactivity

The substitution of hydrogen with deuterium in this compound can lead to kinetic and equilibrium isotope effects, which can alter the molecule's interactions and reactivity. mdpi.comunam.mx

Kinetic Isotope Effect (KIE):

The deuterium KIE refers to the change in the rate of a chemical reaction when a C-H bond is replaced by a C-D bond. libretexts.org The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. unam.mx Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. libretexts.orgnih.gov

In the context of this compound, the deuteration of one of the N-methyl groups can significantly impact its metabolism. A primary metabolic pathway for dothiepin is N-demethylation, which is often catalyzed by cytochrome P450 (CYP) enzymes. inchem.orgnih.gov This process involves the cleavage of a C-H bond on the methyl group. The presence of deuterium at this position is predicted to slow down the rate of N-demethylation due to the KIE. plos.org

Equilibrium Isotope Effect (EIE):

Deuterium substitution can also affect non-covalent interactions, such as hydrogen bonding and van der Waals forces, leading to an equilibrium isotope effect. mdpi.comacs.org These effects are generally smaller than KIEs but can influence the binding affinity of a drug for its receptor. nih.govmdpi.com

The replacement of hydrogen with deuterium can alter the strength of hydrogen bonds. nih.gov This can be particularly relevant for the interaction of this compound with its biological targets, where hydrogen bonding often plays a crucial role in stabilizing the drug-receptor complex. Computational studies on other systems have shown that deuteration can either increase or decrease binding affinity depending on the specific nature of the interactions. mdpi.comnih.gov The prediction of these effects for this compound would involve high-level quantum chemical calculations of the drug-receptor complex, comparing the binding energies of the deuterated and non-deuterated forms. mdpi.com

Emerging Research Directions and Future Perspectives

Novel Applications of Deuterated Tricyclic Compounds in Chemical Biology and Drug Discovery

The use of deuterium (B1214612) in drug design, particularly for established classes like tricyclic antidepressants (TCAs), is a burgeoning strategy in medicinal chemistry and chemical biology. nih.gov The primary rationale for deuteration lies in the kinetic isotope effect (KIE), where the substitution of hydrogen with its heavier isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. informaticsjournals.co.ininformaticsjournals.co.in This increased bond strength can significantly slow down metabolic processes, especially those mediated by cytochrome P450 (CYP450) enzymes, which often involve the cleavage of C-H bonds as a rate-determining step. cdnsciencepub.comacs.org

For tricyclic compounds like Dothiepin (B26397), metabolism, particularly N-demethylation, can lead to metabolites that have different pharmacokinetic and pharmacodynamic profiles. researchgate.net By selectively replacing the hydrogen atoms on the metabolically active methyl groups with deuterium, as in Dothiepin-d3 Maleate (B1232345), researchers aim to retard this metabolic pathway. researchgate.net This can lead to several potential benefits in drug discovery:

Enhanced Pharmacokinetic Profile: Deuteration can lead to more predictable pharmacokinetics and potentially reduce the dosing frequency. informaticsjournals.co.inunibestpharm.com

Reduced Formation of Unwanted Metabolites: By altering metabolic pathways, deuteration can decrease the production of metabolites that might be less active or contribute to off-target effects. unibestpharm.com

This "deuterium switch" approach has been successfully validated with the FDA approval of drugs like deutetrabenazine, a deuterated version of tetrabenazine. acs.orgnih.gov In the case of deutetrabenazine, the deuteration of methoxy (B1213986) groups slows their oxidative metabolism, leading to an improved therapeutic profile. acs.org Similarly, donafenib, a deuterated form of sorafenib, has demonstrated superior metabolic characteristics in clinical trials. musechem.com These successes have paved the way for applying the same principles to other drug classes, including TCAs. nih.gov

Beyond simply improving existing drugs, deuterated compounds serve as powerful tools in chemical biology. hwb.gov.in As stable isotope-labeled internal standards, they are invaluable for quantitative analysis in bioanalytical assays using mass spectrometry. Dothiepin-d3 Maleate, for instance, can be used to precisely quantify the non-deuterated parent drug in complex biological matrices. Furthermore, these labeled compounds allow researchers to trace metabolic pathways and gain a deeper understanding of a drug's disposition (ADME - absorption, distribution, metabolism, and excretion) within a biological system. hwb.gov.inmusechem.com

Examples of Deuterated Drugs and Their Rationale

Deuterated DrugNon-Deuterated CounterpartRationale for DeuterationStatus/Use
DeutetrabenazineTetrabenazineSlows oxidative metabolism of methoxy groups, improving tolerability. acs.orgnih.govFDA approved for treating chorea associated with Huntington's disease. acs.orgwikipedia.org
DeucravacitinibN/A (De novo design)Deuteration helped maintain selectivity by preventing the formation of non-selective metabolites. unibestpharm.comFirst de novo deuterated drug approved by the FDA. nih.gov
DonafenibSorafenibReplaced a key metabolic site to improve metabolic characteristics, efficacy, and safety. musechem.comApproved in China for hepatocellular carcinoma. nih.gov
This compoundDothiepinIntended to slow N-demethylation, potentially improving pharmacokinetic properties. researchgate.netResearch/Analytical Standard

Integration of Deuterated Analogs in Systems Pharmacology Research

Systems pharmacology aims to understand how drugs affect the body as a whole integrated system. Deuterated analogs like this compound are instrumental in this field, primarily through their use in stable isotope tracing studies. musechem.comtse-systems.com These studies provide a detailed picture of a drug's journey through the body, which is fundamental to building comprehensive pharmacological models.

The integration of deuterated compounds in systems pharmacology research involves:

ADME Studies: Stable isotope-labeled compounds are widely used to investigate the absorption, distribution, metabolism, and excretion of drugs. hwb.gov.in By administering a deuterated version of a drug, scientists can use mass spectrometry to distinguish the drug and its metabolites from endogenous compounds, allowing for precise tracking and quantification. researchgate.net

Metabolite Profiling: Identifying the full spectrum of a drug's metabolites is crucial for understanding its efficacy and potential for drug-drug interactions. Isotope tracing helps in the confident identification of drug-related material in complex biological samples.

Pharmacokinetic Modeling: Accurate pharmacokinetic data, generated using deuterated internal standards, is essential for developing models that predict drug concentrations over time. These models are a cornerstone of systems pharmacology, helping to optimize dosing regimens and predict drug behavior in diverse patient populations.

Recent advances have seen the combination of different isotopic labeling techniques to enhance the efficiency of clinical trials. nih.gov For example, a "hybrid trial" approach might involve administering an oral dose of a radiolabeled (e.g., ¹⁴C) drug alongside an intravenous microdose of a stable isotope-labeled (e.g., ¹³C or ²H) drug. nih.gov This allows researchers to simultaneously assess absolute bioavailability and gather comprehensive ADME data in a single study, making drug development more efficient. nih.gov

Methodological Advancements in Isotopic Tracing for Advanced Drug Research

The utility of deuterated compounds like this compound in research is critically dependent on the analytical techniques used to detect and quantify them. The continuous evolution of these methods has significantly expanded the scope and precision of isotopic tracing studies.

Key methodological advancements include:

High-Resolution Mass Spectrometry (MS): Modern MS instruments offer exceptional sensitivity and resolution, allowing for the detection of minute quantities of isotopically labeled compounds and their metabolites. researchgate.netnih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for quantifying deuterated drugs in biological samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool for analyzing isotope-labeled compounds. hwb.gov.inresearchgate.net It can provide detailed structural information, helping to pinpoint the exact location of the deuterium label within a molecule and identify the structures of metabolites without the need for synthetic standards.

Improved Labeling Synthesis: Advances in synthetic organic chemistry have made the preparation of deuterated compounds more efficient. hwb.gov.in Methods like hydrogen/deuterium (H/D) exchange reactions, often accelerated by microwave apparatus, allow for the direct incorporation of deuterium into a target molecule or a late-stage synthetic intermediate. hwb.gov.in

Integrated Analytical Platforms: Researchers are increasingly combining data from multiple analytical platforms. For instance, integrating stable isotope tracing with indirect calorimetry can provide a comprehensive analysis of metabolic substrate utilization in real-time. tse-systems.com Similarly, combining radiolabeling (like ¹⁴C) with stable isotope labeling offers complementary data sets for a more complete understanding of drug disposition. nih.govopenmedscience.com

These advancements enable atom-resolved isotope tracing, which can unambiguously track individual atoms through complex and compartmentalized metabolic networks. researchgate.netnih.gov This level of detail is revolutionizing our understanding of metabolic reprogramming in disease states and is crucial for discovering new drug targets and personalizing therapy. researchgate.netnih.gov

Key Analytical Techniques in Isotopic Tracing

TechniquePrimary Application in Deuterated Compound ResearchKey Advantages
Mass Spectrometry (MS)Quantitative analysis of deuterated drugs and their metabolites in biological fluids. researchgate.netHigh sensitivity, high throughput, and ability to be coupled with chromatographic separation (LC-MS). nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of deuterated compounds and their metabolites; determining the position of isotopic labels. hwb.gov.inresearchgate.netNon-destructive, provides detailed structural information. researchgate.net
Accelerator Mass Spectrometry (AMS)Used for quantifying radiolabeled (e.g., ¹⁴C) compounds, often in hybrid studies with stable isotopes. nih.govExtremely high sensitivity for rare isotopes. nih.gov

Q & A

Q. How can researchers ensure ethical compliance when using this compound in animal studies?

  • Methodological Answer: Adhere to ARRIVE 2.0 guidelines for preclinical trials. Justify deuterium use in ethics proposals by demonstrating reduced metabolite toxicity or enhanced tracer specificity. Include negative controls (non-deuterated analogs) to isolate isotopic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.